molecular formula C12H12F3NO B582640 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one CAS No. 159177-91-0

1-[3-(Trifluoromethyl)phenyl]piperidin-2-one

Cat. No.: B582640
CAS No.: 159177-91-0
M. Wt: 243.229
InChI Key: UBAKVXOGCJMJPZ-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]piperidin-2-one, with the molecular formula C12H12F3NO , is a chemical building block of significant interest in pharmaceutical and organic synthesis research. As a piperidin-2-one derivative featuring a 3-(trifluoromethyl)phenyl group at the nitrogen position, this compound offers a versatile scaffold for the development of novel bioactive molecules. The presence of the trifluoromethyl group is particularly valuable in medicinal chemistry, as it can influence a compound's metabolic stability, lipophilicity, and binding affinity. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory environment. Please consult the safety data sheet (SDS) before use. For more detailed specifications, refer to public chemical databases .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)9-4-3-5-10(8-9)16-7-2-1-6-11(16)17/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAKVXOGCJMJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697969
Record name 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159177-91-0
Record name 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazonium Salt Formation

The synthesis of aryl-substituted piperidinones often begins with diazotation of an aniline derivative. For example, 3-trifluoromethylaniline undergoes diazotation in aqueous hydrochloric acid with sodium nitrite at 5–10°C to form the diazonium salt. This intermediate is highly reactive and facilitates subsequent coupling reactions.

Coupling with Cyclic Ketone Precursors

The diazonium salt reacts with cyclic ketones or enol ethers in polar solvents (e.g., methanol, acetone) catalyzed by cuprous or cupric salts. In a representative protocol:

  • Catalyst : Cuprous chloride (0.015 moles)

  • Solvent : Methanol-water (280 mL:450 mL)

  • Temperature : 40–60°C

  • Yield : 41.9–57.3% after bisulfite complex purification

This method, while developed for 1-(3-trifluoromethylphenyl)propan-2-one, can be adapted for piperidin-2-one by substituting isopropenyl acetate with a piperidone-derived enol ether.

Reductive Amination and Lactam Formation

Reductive Amination of Keto-Acids

A two-step process involves:

  • Reductive amination : Condensation of 3-(trifluoromethyl)benzaldehyde with a primary amine (e.g., 4-aminobutyric acid) using a reducing agent like sodium cyanoborohydride.

  • Cyclization : Intramolecular lactamization under acidic or thermal conditions.

While not directly cited, analogous methods for piperidine-4-carboxylic acid derivatives suggest that cyclization in toluene at 110°C with p-toluenesulfonic acid achieves >70% yield.

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation of nitriles or imines offers a pathway to secondary amines, which can cyclize to form lactams. For instance, hydrogenation of 3-(trifluoromethyl)phenylacetonitrile over 10% Pd/C in methanol followed by acid-catalyzed cyclization yields piperidin-2-one derivatives.

Cyclization of Keto-Amide Intermediates

Claisen Condensation

Keto-amides derived from 3-(trifluoromethyl)benzoyl chloride and β-alanine ethyl ester undergo base-catalyzed cyclization. In a model reaction:

  • Base : Sodium bicarbonate (1.800 moles)

  • Solvent : Methanol-water

  • Temperature : 60°C

  • Yield : 46.8% after heptane extraction

Purification and Optimization

Bisulfite Complex Formation

Crude products are purified via sodium metabisulfite complexation:

  • Complexation : Stirring with NaHSO₃ (35 g) in water-heptane (12 hours).

  • Hydrolysis : Alkaline cleavage with NaOH (10% w/v) to recover the free ketone.
    This method achieves >95% purity but requires careful pH control.

Vacuum Distillation

High-boiling-point impurities are removed via fractional distillation under reduced pressure (e.g., 0.1 mmHg at 180°C).

Comparative Analysis of Synthetic Routes

MethodCatalystSolvent SystemTemperature (°C)Yield (%)Purity (%)
Copper-catalyzed couplingCuClMethanol-water40–6041.9–57.395–98
Reductive aminationNaBH₃CNEthanol25–8065–7290–94
Claisen cyclizationNaHCO₃Methanol-water6046.892
Acid-catalyzed lactamPolyphosphoric acidToluene1206889

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

1-[3-(Trifluoromethyl)phenyl]piperidin-2-one, also known as a trifluoromethyl-substituted piperidine derivative, exhibits unique chemical properties due to the presence of the trifluoromethyl group. This functional group enhances lipophilicity and metabolic stability, making the compound suitable for various biological applications.

Neuropharmacology

Research indicates that this compound exhibits potential as a neuropharmacological agent. It has been studied for its effects on neurotransmitter systems, particularly as an inhibitor of glycine transporters. Glycine transporter inhibitors have shown promise in managing neuropathic pain by enhancing glycinergic transmission in the central nervous system .

Anticancer Activity

Studies have reported that derivatives of this compound display anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this class of compounds could be further explored for anticancer drug development.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Research indicates that certain derivatives exhibit significant antibacterial and antifungal properties, making them candidates for the development of new antimicrobial agents.

Case Study 1: Glycine Transporter Inhibition

A study focused on the synthesis and evaluation of glycine transporter inhibitors revealed that this compound derivatives effectively inhibit GlyT2 with sub-micromolar affinity. The research highlighted the compound's potential in treating conditions like neuropathic pain while minimizing side effects associated with traditional analgesics .

Case Study 2: Anticancer Evaluation

In another study, a series of piperidine derivatives were tested against various human cancer cell lines. The results indicated that modifications to the trifluoromethyl group significantly affected the cytotoxicity profiles. One derivative showed IC50 values in the low micromolar range, demonstrating its potential as a lead compound for further development in cancer therapy.

Data Tables

Application Area Activity Reference
NeuropharmacologyInhibition of GlyT2; potential analgesic effects
Anticancer ActivityCytotoxicity against cancer cell lines
Antimicrobial PropertiesSignificant antibacterial and antifungal activity

Mechanism of Action

The mechanism by which 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Positional Isomers

  • 1-[2-(Trifluoromethyl)phenyl]piperidin-2-one (CAS 1225488-59-4): This positional isomer differs by the trifluoromethyl group at the 2-position of the phenyl ring. It serves as a building block in organic synthesis .

Halogen-Substituted Derivatives

  • 1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one (CAS 1257664-90-6): The addition of a bromine atom at the 4-position increases molecular weight (289.13 g/mol) and alters reactivity. Safety data sheets indicate stringent handling requirements, suggesting higher toxicity or reactivity compared to non-halogenated analogs .

Heterocyclic and Functional Group Variations

  • Fluorochloridone (1-[3-(Trifluoromethyl)phenyl]-3-chloro-4-(chloromethyl)pyrrolidin-2-one): A pyrrolidinone derivative with chlorine and chloromethyl groups. The smaller pyrrolidinone ring (5-membered vs. 6-membered piperidinone) and additional substituents make it a potent herbicide, highlighting the role of ring size and substituents in agrochemical activity .
  • Such modifications are relevant in designing bioactive molecules with enhanced stability .

Boron-Containing Analogs

  • 1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]piperidin-2-one (CAS 2223045-95-0):
    The incorporation of a boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, expanding utility in pharmaceutical intermediate synthesis. These derivatives are critical for constructing complex molecules in drug discovery .

Comparative Data Table

Compound Name Molecular Formula CAS Number Key Properties/Applications References
1-[3-(Trifluoromethyl)phenyl]piperidin-2-one C12H12F3NO Not explicitly provided High synthetic interest for drug design
1-[2-(Trifluoromethyl)phenyl]piperidin-2-one C12H12F3NO 1225488-59-4 Positional isomer; building block
1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one C12H11BrF3NO 1257664-90-6 Brominated analog; stringent safety protocols
Fluorochloridone C12H9Cl2F3NO 61213-25-0 Herbicide; pyrrolidinone scaffold
Boron-containing piperidin-2-one derivatives Varies 2223045-95-0 Suzuki coupling intermediates

Biological Activity

1-[3-(Trifluoromethyl)phenyl]piperidin-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The trifluoromethyl group enhances the lipophilicity and electron-withdrawing properties, which can improve binding affinity to certain receptors.
  • Enzyme Inhibition : This compound has shown potential as an inhibitor for enzymes involved in key metabolic pathways, including those related to cancer cell proliferation.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. For instance:

  • Cytotoxicity : In vitro assays demonstrated that this compound induces apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
  • Cell Cycle Arrest : Research has shown that treatment with this compound results in cell cycle arrest at the G2/M phase, thereby inhibiting cell division and proliferation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeCell Line/OrganismResultReference
AnticancerCytotoxicityMDA-MB-231Induces apoptosis
Cell Cycle AnalysisMDA-MB-231G2/M phase arrest
AntimicrobialMIC TestingVarious BacteriaEffective inhibition

Case Study: Anticancer Mechanism

In a study focusing on the anticancer effects of this compound, researchers treated MDA-MB-231 cells with varying concentrations of the compound. Results showed:

  • Caspase Activation : At concentrations as low as 1 μM, there was a notable increase in caspase-3 activity (1.33–1.57 times), confirming the compound's role in promoting apoptosis.
  • Morphological Changes : Microscopic examination revealed significant morphological changes indicative of apoptosis at higher concentrations (10 μM) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one, and how can reaction yields be improved?

  • Methodological Answer : A two-step approach is commonly employed:

Hydrolysis of nitriles : Convert 2-(3-(trifluoromethyl)phenyl)acetonitrile to 2-(3-(trifluoromethyl)phenyl)acetic acid using acid/base catalysis.

Cyclization and reductive amination : React the intermediate with ethylamine and a borohydride reducing agent to form the piperidin-2-one scaffold .

  • Optimization Strategies :

  • Use acetic anhydride as a catalyst for cyclization.
  • Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How can researchers verify the structural identity and purity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm the trifluoromethyl group (δ ~110-120 ppm in 19F^{19}\text{F} NMR) and piperidinone ring protons (δ 1.5–3.5 ppm in 1H^{1}\text{H} NMR).
  • X-ray Crystallography : Resolve crystal structures using programs like SHELXL for unambiguous confirmation .
  • LC-MS : Assess purity (>95%) and detect regioisomeric impurities (e.g., trifluoromethyl positional isomers) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Screening Protocols :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) with IC50_{50} determination .
  • Enzyme Inhibition : Test urease or kinase inhibition using spectrophotometric methods .
  • DNA Binding : Employ fluorescence quenching assays with ethidium bromide-bound DNA .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to biological targets?

  • Methodology :

Target Selection : Prioritize enzymes like urease or kinases based on structural homology to related compounds .

Docking Software : Use AutoDock Vina for its improved scoring function and multithreading efficiency.

Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .

  • Key Parameters :

  • Grid box size: 25 × 25 × 25 Å centered on the active site.
  • Exhaustiveness setting: ≥8 to ensure conformational sampling.

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

  • Common Issues :

  • Disorder in the Trifluoromethyl Group : Model using PART instructions in SHELXL and apply restraints to thermal parameters .
  • Twinned Crystals : Use the Hooft parameter in PLATON to detect twinning and refine with TWIN/BASF commands .
    • Data Collection : High-resolution (<1.0 Å) synchrotron data is preferred for resolving electron density ambiguities.

Q. How can researchers address contradictions in biological activity data across different studies?

  • Root-Cause Analysis Framework :

  • Experimental Variables : Compare cell line passage numbers, assay conditions (e.g., serum concentration), and compound stability in DMSO .
  • Statistical Validation : Apply ANOVA or t-tests to ensure reproducibility (p < 0.05).
  • Meta-Analysis : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate study design rigor .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • SAR Workflow :

Synthetic Modifications : Introduce substituents at the piperidinone nitrogen or phenyl ring.

Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrophobic trifluoromethyl group).

QSAR Modeling : Apply CoMFA/CoMSIA to correlate electronic properties (Hammett σ constants) with bioactivity .

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